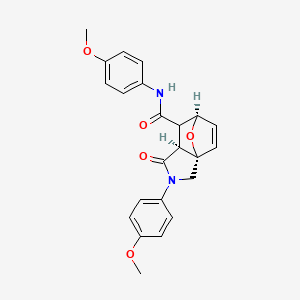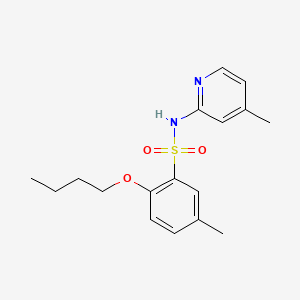![molecular formula C18H16N4O2S B13372597 3-[(4-Methoxyphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372597.png)
3-[(4-Methoxyphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxyphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as urease, by binding to their active sites . This inhibition can disrupt the metabolic processes of microorganisms, leading to their death or reduced virulence.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar pharmacological properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Known for its antimicrobial and anticancer activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Studied for its anti-inflammatory and antioxidant properties.
Uniqueness
What sets 3-[(4-Methoxyphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the methoxyphenoxy and methylphenyl groups may enhance its binding affinity to certain molecular targets, making it a more potent and selective inhibitor compared to its analogs .
Properties
Molecular Formula |
C18H16N4O2S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4O2S/c1-12-4-3-5-13(10-12)17-21-22-16(19-20-18(22)25-17)11-24-15-8-6-14(23-2)7-9-15/h3-10H,11H2,1-2H3 |
InChI Key |
FUSPWWXBEOGUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea](/img/structure/B13372528.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl sulfide](/img/structure/B13372529.png)
![3-(1-Benzofuran-2-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372541.png)

![8-chloro-2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13372553.png)
![8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372557.png)
![[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide](/img/structure/B13372565.png)
![5-benzyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13372566.png)
![N-(2-methylphenyl)-N-[4-(4-morpholinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine](/img/structure/B13372568.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B13372582.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372593.png)
![N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13372601.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372602.png)
